1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl and vinyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1-(6-Methylpyridin-2-yl)piperazine: A similar compound with a methyl group on the pyridine ring but without the vinyl group.
1-(5-Vinylpyridin-2-yl)piperazine: A compound with a vinyl group on the pyridine ring but without the methyl group.
Uniqueness
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is unique due to the presence of both a methyl and a vinyl group on the pyridine ring. This structural feature may confer specific chemical and biological properties that distinguish it from other piperazine derivatives.
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C12H17N3/c1-3-11-4-5-12(14-10(11)2)15-8-6-13-7-9-15/h3-5,13H,1,6-9H2,2H3 |
InChI Key |
XNXFGQIRJRNYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C=C |
Origin of Product |
United States |
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